(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Nicotine hydrogen tartrate
CAS No.: 65-31-6
Cat. No.: VC20746716
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65-31-6 |
|---|---|
| Molecular Formula | C14H20N2O6 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
| Standard InChI Key | QLDPCHZQQIASHX-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
| Colorform | White plates |
| Melting Point | 89 °C 90 °C |
Introduction
Chemical Structure and Nomenclature
Nicotine hydrogen tartrate is a salt formed by the combination of nicotine with tartaric acid. The compound is officially known as (−)-Nicotine hydrogen tartrate salt, and is also referred to as (−)-Nicotine ditartrate or (−)-1-Methyl-2-(3-pyridyl)pyrrolidine (+)-bitartrate salt in scientific literature . The chemical structure consists of the nicotine molecule (C₁₀H₁₄N₂) combined with two molecules of tartaric acid (C₄H₆O₆), resulting in the empirical formula C₁₀H₁₄N₂ · 2C₄H₆O₆ or C₁₈H₂₆N₂O₁₂ .
Isomeric Forms and Variants
Nicotine hydrogen tartrate exists in multiple forms, including anhydrous and hydrated states. The anhydrous form has a molecular weight of 462.41, while the dihydrate form (C₁₀H₁₄N₂ · 2C₄H₆O₆ · 2H₂O) has a molecular weight of 498.44 . The compound's structure can be represented using several notations, including the linear formula and structural diagrams that illustrate the spatial arrangement of atoms. Research has demonstrated that both isomers of enantiomerically pure tartaric acid are effective salt formers when combined with nicotine, resulting in different physical properties .
Identification Parameters
For precise identification, nicotine hydrogen tartrate is associated with specific parameters as outlined in Table 1.
Table 1: Identification Parameters of Nicotine Hydrogen Tartrate
| Parameter | Value |
|---|---|
| Chemical Name | (−)-Nicotine hydrogen tartrate salt |
| Synonyms | (−)-Nicotine ditartrate; (−)-1-Methyl-2-(3-pyridyl)pyrrolidine (+)-bitartrate salt |
| CAS Number | 65-31-6 |
| Empirical Formula | C₁₀H₁₄N₂ · 2C₄H₆O₆ |
| Molecular Weight | 462.41 |
| EC Number | 200-607-2 |
| InChI Key | RYYKFQGHMYGLEL-PPHPATTJSA |
Physical and Chemical Properties
Nicotine hydrogen tartrate exhibits distinctive physical and chemical properties that make it particularly useful for pharmaceutical applications. These properties contribute to its stability and handling characteristics, which are significant improvements over the free base form of nicotine.
Physical Characteristics
The compound appears as a white to beige powder at room temperature . Unlike free nicotine, which is a volatile liquid, nicotine hydrogen tartrate is a solid, making it easier to handle and formulate. It exhibits optical activity with [α]/D values ranging from +20 to +26° (c = 1.0 in water), indicating its chiral nature . The salt demonstrates good solubility in water at approximately 20 mg/mL, forming a clear solution .
Thermal Properties
One of the notable advantages of nicotine hydrogen tartrate is its thermal stability. According to research, the salt prepared using d-(−)-tartaric acid possesses a melting point of 143.1°C, which is one of the highest melting points reported for a crystalline nicotine solid . This high melting point contributes to the compound's stability during storage and processing. The flash point of the compound is recorded at 143.2°C (289.8°F), further indicating its thermal stability characteristics .
| Property | Value |
|---|---|
| Physical Appearance | White to beige powder |
| Optical Activity | [α]/D +20 to +26°, c = 1.0 in water |
| Solubility in Water | 20 mg/mL, clear |
| Flash Point | 143.2°C (289.8°F) |
| Storage Condition | Desiccated |
| Storage Temperature | Room temperature |
| Purity | ≥98% (HPLC) |
Crystal Structure and Stability Enhancement
Research into the crystallization of nicotine has shown that both isomers of enantiomerically pure tartaric acid are highly effective salt formers when combined with nicotine . This crystallization approach has demonstrated significant benefits for enhancing the stability of nicotine-based materials.
Crystal Formation and Characteristics
Single crystals of (S)-nicotinium bis-l-(+)-tartrate dihydrate (referred to as l-tartrate salt) can be obtained through slow evaporation of a water solution containing nicotine and l-tartaric acid in a 1:2 ratio . Similarly, single crystals of (S)-nicotinium bis-d-(−)-tartrate (d-tartrate salt) can be synthesized through slow evaporation from an ethanol solution containing nicotine and d-tartaric acid in a 1:2 ratio .
The crystal structures of these salts exhibit distinct hydrogen-bonding patterns and molecular arrangements that contribute to their stability. The l-tartrate salt shows intramolecular interactions within tartrate molecules and specific interaction motifs between the disordered nicotinium and adjacent tartrate molecules . The d-tartrate salt forms chains with adjacent tartrate molecules running parallel to specific crystallographic directions, with nicotinium molecules acting as bridges between these chains .
Photostability Enhancement
One of the significant advantages of nicotine tartrate salts is their enhanced resistance to photo-induced degradation. Research has demonstrated that both nicotinium tartrate salts exhibit improved photostability compared to pure nicotine . This enhanced stability is particularly valuable for pharmaceutical formulations that may be exposed to light during storage or administration.
Biochemical and Physiological Actions
Nicotine hydrogen tartrate exhibits several important biochemical and physiological effects that underpin its pharmaceutical applications and therapeutic potential.
Receptor Interactions
Nicotine hydrogen tartrate functions as an agonist for acetylcholine receptors (AChR), particularly the nicotinic acetylcholine receptors . It is considered a prototype nicotinic acetylcholine receptor agonist and represents the naturally occurring isomer of nicotine in a stabilized form . This receptor interaction is fundamental to its physiological effects and potential therapeutic applications.
Pharmacological Effects
The compound has been used in intracellular calcium imaging studies, highlighting its utility in research contexts . While nicotine itself is highly addictive and associated with tobacco-related diseases, its stabilized tartrate salt form has been investigated for potential therapeutic applications due to its pharmacological properties .
Novel Delivery Systems and Formulations
The physical and chemical properties of nicotine hydrogen tartrate make it suitable for various advanced drug delivery systems, particularly those aimed at controlled release and targeted delivery.
Nanoparticle-Based Delivery Systems
Recent research has focused on the development of nanoparticles loaded with nicotine hydrogen tartrate for potential pulmonary delivery applications. One study reported the development of inhalable micro-aggregates of biodegradable chitosan (CS) loaded with nicotine hydrogen tartrate for delivery from dry powder inhaler (DPI) formulations with prolonged release profiles .
These nanoparticles were prepared using a water-in-oil emulsion crosslinking method and characterized using various analytical techniques, including scanning electron microscopy (SEM), transmission electron microscopy (TEM), and particle size analysis . The resultant nanoparticles were spherical with size ranges between 167 and 411 nm, while forming micro-aggregates of 3.73-4.73 μm among the nanoparticles .
Release Characteristics
According to in vitro release studies, nicotine hydrogen tartrate released from chitosan particles exhibited a burst release in the first 8 hours, followed by a prolonged release of nicotine . This biphasic release pattern could be advantageous for therapeutic applications requiring an initial rapid onset followed by sustained action.
Aerosolization Properties
The aerosolization characteristics of nicotine hydrogen tartrate formulations have been studied using a twin-stage-impinger (TSI), showing promising results for pulmonary delivery applications . The fine particle doses (FPD) of nicotine hydrogen tartrate ranged between 1.7 and 3.2 mg from DPI formulations and were found to be concentration-dependent, increasing with increased drug loading .
Synthesis and Characterization Methods
The preparation and characterization of nicotine hydrogen tartrate involve specific methods and analytical techniques to ensure purity and desired properties.
Synthesis Approaches
One documented synthesis approach for (S)-Nicotinium bis-l-(+)-tartrate dihydrate involves:
-
Adding l-(+)-Tartaric acid (600.4 mg, 4.0 mmol) to a solution of water and ethanol
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Adding (S)-Nicotine (0.32 mL, 2.0 mmol)
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Vortexing the resulting solution
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Allowing the solution to evaporate slowly for crystal formation
-
Collecting the crystalline product via vacuum filtration and washing with n-heptane
Similar approaches with variations in solvents and conditions can be used for preparing different isomeric forms.
Analytical Characterization
Multiple analytical techniques are employed to characterize nicotine hydrogen tartrate:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Differential Scanning Calorimetry (DSC) for thermal behavior analysis
-
X-ray Diffraction (XRD) for crystal structure determination
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy for molecular structure confirmation
-
X-ray Photoelectron Spectroscopy (XPS) for surface chemistry analysis
These analytical methods provide comprehensive characterization of the compound's structural, physical, and chemical properties.
| Parameter | Classification |
|---|---|
| Symbol | GHS06, GHS08, GHS09 |
| Signal Word | Danger |
| Hazard Statements | H301 - H319 - H330 - H361d - H411 |
| Precautionary Statements | P202 - P260 - P264 - P273 - P304 + P340 + P310 - P305 + P351 + P338 |
| RIDADR | UN 1659 6.1 / PGII |
| WGK Germany | WGK 2 |
These classifications indicate that the compound is toxic if swallowed (H301), causes serious eye irritation (H319), is fatal if inhaled (H330), is suspected of damaging the unborn child (H361d), and is toxic to aquatic life with long-lasting effects (H411) .
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